molecular formula C10H12BrFOZn B14883151 (3-t-Butoxy-5-fluorophenyl)Zinc bromide

(3-t-Butoxy-5-fluorophenyl)Zinc bromide

Cat. No.: B14883151
M. Wt: 312.5 g/mol
InChI Key: FYIULMPFCKOHAY-UHFFFAOYSA-M
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Description

(3-tert-butoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butoxy-5-fluorophenyl)zinc bromide typically involves the reaction of (3-tert-butoxy-5-fluorophenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3tertbutoxy5fluorophenyl)Br+Zn(3tertbutoxy5fluorophenyl)ZnBr(3-tert-butoxy-5-fluorophenyl)Br + Zn \rightarrow (3-tert-butoxy-5-fluorophenyl)ZnBr (3−tert−butoxy−5−fluorophenyl)Br+Zn→(3−tert−butoxy−5−fluorophenyl)ZnBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is often packaged under an inert gas like argon to maintain stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butoxy-5-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester. The reaction is carried out in an inert atmosphere at elevated temperatures.

    Nucleophilic Addition: This reaction involves the addition of nucleophiles to the zinc compound, often in the presence of a catalyst.

    Substitution Reactions: These reactions involve the replacement of the zinc moiety with other functional groups, facilitated by suitable reagents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(3-tert-butoxy-5-fluorophenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-tert-butoxy-5-fluorophenyl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the coupling partner. The general steps include oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylzinc bromide
  • Phenylzinc bromide
  • (3-(trifluoromethyl)phenyl)zinc bromide

Uniqueness

(3-tert-butoxy-5-fluorophenyl)zinc bromide is unique due to the presence of both tert-butoxy and fluorine substituents, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly valuable in the synthesis of molecules with specific electronic and steric properties.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

FYIULMPFCKOHAY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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